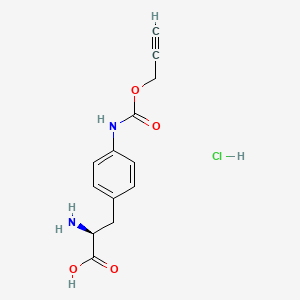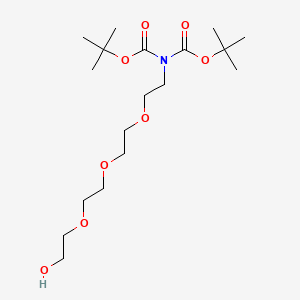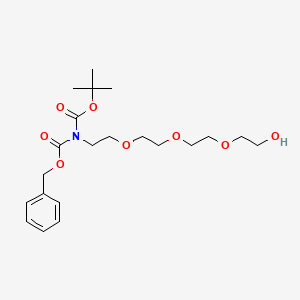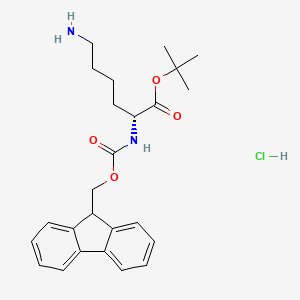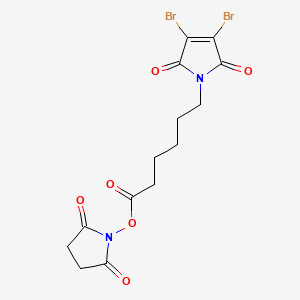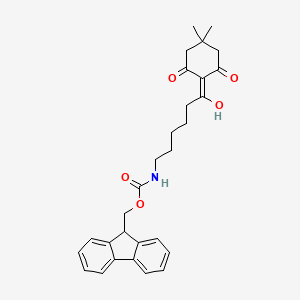
Fmoc-Aca-DIM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Aca-DIM is a chemical compound used as a next-generation traceless “helping hand” solubilizing tag in Solid Phase Peptide Synthesis (SPPS) . It is more stable than its predecessor Fmoc-Ddae-OH . The solubilizing tag can be removed with 1M hydrazine or hydroxylamine solution .
Synthesis Analysis
The synthesis of Fmoc-Aca-DIM involves the use of Fmoc carbamate, a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The molecular structure of Fmoc-Aca-DIM includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
The Fmoc group in Fmoc-Aca-DIM is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-Aca-DIM has the ability to self-assemble and form gels in aqueous solution . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .作用机制
Target of Action
The primary target of Fmoc-Aca-DIM is the amine group in organic synthesis . The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-Aca-DIM interacts with its target, the amine group, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The Fmoc protection process affects the biochemical pathway of peptide synthesis . The introduction of the Fmoc group alters the pathway, allowing for the synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin in SPPS . This alteration has significant downstream effects, enabling the efficient synthesis of complex peptides .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of Fmoc-Aca-DIM’s action is the successful protection of amines during peptide synthesis . This protection allows for the efficient and accurate synthesis of complex peptides, contributing to advancements in various fields such as drug development and biological research .
Action Environment
The action of Fmoc-Aca-DIM is influenced by several environmental factors. For instance, the pH of the environment can affect the efficiency of Fmoc protection . Additionally, the temperature and the presence of other substances (such as piperidine for Fmoc removal) can also impact the efficacy and stability of Fmoc-Aca-DIM .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCBHQGKHOXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







